
3,6-Diethyl-octane
Overview
Description
3,6-Diethyl-octane is a branched alkane with the molecular formula C12H26. It is a hydrocarbon consisting of a chain of twelve carbon atoms with ethyl groups attached to the third and sixth carbon atoms. This compound is part of the larger family of alkanes, which are saturated hydrocarbons containing only single bonds between carbon atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Diethyl-octane can be achieved through various organic synthesis methods. One common approach involves the alkylation of octane with ethyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the base.
Industrial Production Methods: In an industrial setting, this compound can be produced through catalytic hydrogenation of the corresponding alkene, 3,6-diethyl-octene. This process involves the use of a metal catalyst such as palladium or platinum under high pressure and temperature conditions to facilitate the addition of hydrogen atoms to the double bonds of the alkene, resulting in the formation of the saturated alkane.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or chromic acid. These reactions result in the formation of carboxylic acids or ketones, depending on the reaction conditions.
Reduction: Although this compound is already a fully saturated hydrocarbon, it can be subjected to reductive conditions to remove any potential impurities or to achieve specific structural modifications.
Substitution: This compound can participate in substitution reactions, particularly halogenation, where hydrogen atoms are replaced by halogen atoms (e.g., chlorine or bromine) in the presence of light or a radical initiator.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)
Reduction: Hydrogen gas (H2) with a metal catalyst (Pd, Pt)
Substitution: Halogens (Cl2, Br2) with light or radical initiators
Major Products Formed:
Oxidation: Carboxylic acids, ketones
Reduction: Purified this compound
Substitution: Halogenated derivatives of this compound
Scientific Research Applications
3,6-Diethyl-octane has various applications in scientific research, particularly in the fields of chemistry and materials science. It is used as a model compound in studies of hydrocarbon behavior, including investigations of reaction mechanisms, thermodynamic properties, and molecular interactions. Additionally, it serves as a reference standard in analytical chemistry for the calibration of instruments such as gas chromatographs and mass spectrometers.
In the field of materials science, this compound is utilized in the synthesis of novel polymers and as a solvent for the preparation of nanomaterials. Its unique structure and properties make it a valuable compound for exploring new materials with specific characteristics.
Mechanism of Action
3,6-Diethyl-octane can be compared with other branched alkanes such as 3,5-diethyl-octane and 3,4-diethyl-octane. While these compounds share similar molecular formulas and structures, the position of the ethyl groups can significantly impact their physical and chemical properties. For example, the boiling points, melting points, and reactivity of these compounds may vary due to differences in molecular symmetry and steric hindrance.
Comparison with Similar Compounds
- 3,5-Diethyl-octane
- 3,4-Diethyl-octane
- 2,2,4,6-Tetramethyl-octane
Properties
IUPAC Name |
3,6-diethyloctane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26/c1-5-11(6-2)9-10-12(7-3)8-4/h11-12H,5-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTCTYSTYZOAAOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)CCC(CC)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40335686 | |
| Record name | 3,6-Diethyl-octane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40335686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62183-94-2 | |
| Record name | 3,6-Diethyl-octane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40335686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


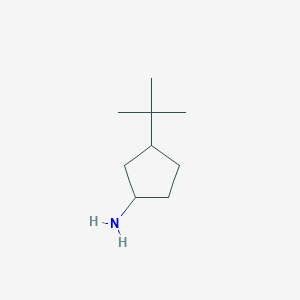
![Spiro[3.4]octan-5-amine](/img/structure/B3054775.png)



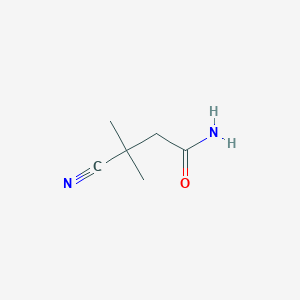
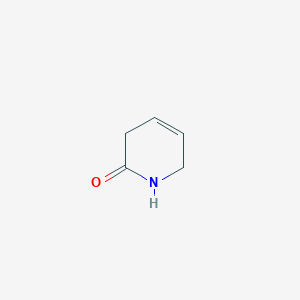

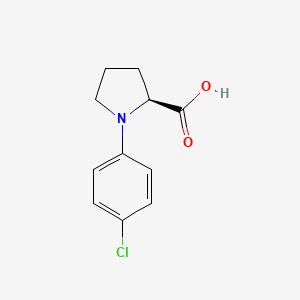
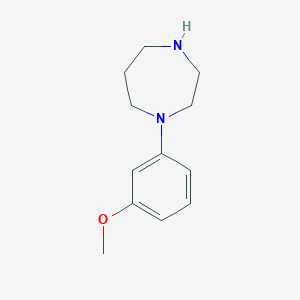


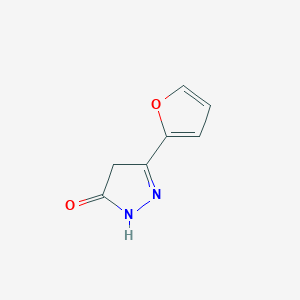
![3-bromo-2,5-dimethyl-N,N-dipropylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3054795.png)
